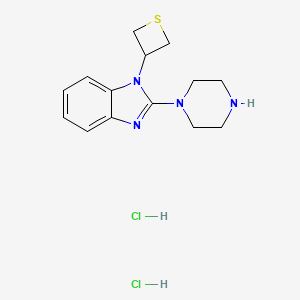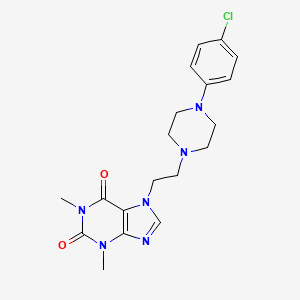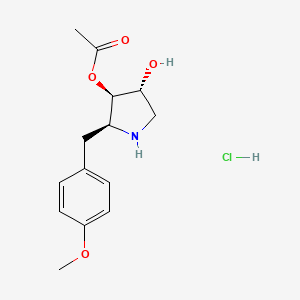
2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate hydrochloride, (2S,3R,4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate hydrochloride, (2S,3R,4R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxyphenyl group and diol functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methoxyphenyl Group: This step involves the alkylation of the pyrrolidine ring with a methoxyphenylmethyl halide under basic conditions.
Diol Formation:
Acetylation: The final step involves the acetylation of the diol using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol functionalities can be oxidized to form ketones or carboxylic acids using reagents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or amines using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol: Lacks the acetate group, leading to different chemical properties and reactivity.
3,4-Dihydroxyphenylacetic acid: Similar diol functionality but different core structure.
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the pyrrolidine ring.
Uniqueness
2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate hydrochloride is unique due to its combination of a pyrrolidine ring, methoxyphenyl group, and diol functionalities. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
22862-75-5 |
|---|---|
Molekularformel |
C14H20ClNO4 |
Molekulargewicht |
301.76 g/mol |
IUPAC-Name |
[(2S,3R,4R)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C14H19NO4.ClH/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10;/h3-6,12-15,17H,7-8H2,1-2H3;1H/t12-,13+,14+;/m0./s1 |
InChI-Schlüssel |
GLVJGDLQHBCCEP-SOIKFHLCSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H](CN[C@H]1CC2=CC=C(C=C2)OC)O.Cl |
Kanonische SMILES |
CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


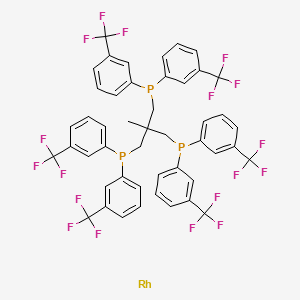
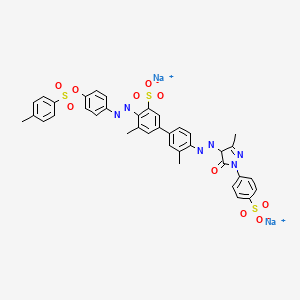
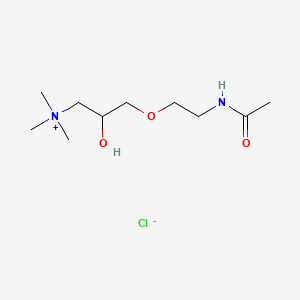
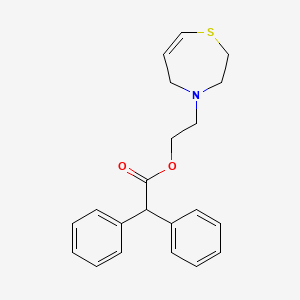
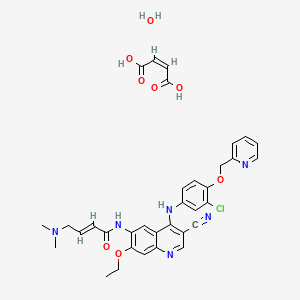
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
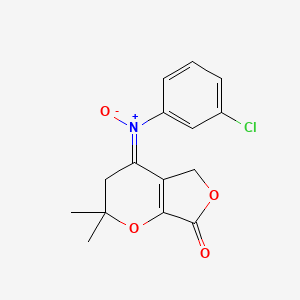
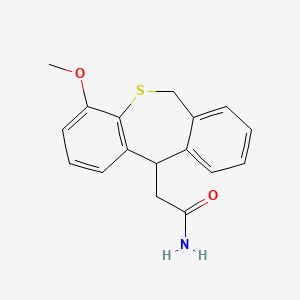


![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)
